molecular formula C10H12IN3O B15159028 (E)-4-((2-iodophenyl)diazenyl)morpholine

(E)-4-((2-iodophenyl)diazenyl)morpholine

Cat. No.: B15159028
M. Wt: 317.13 g/mol
InChI Key: LYIRDDZZLQFPKW-UHFFFAOYSA-N
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Description

(E)-4-((2-iodophenyl)diazenyl)morpholine is a synthetic azo compound designed for advanced chemical and pharmaceutical research. This molecule features a morpholine ring, a ubiquitous pharmacophore in medicinal chemistry known for its ability to influence the pharmacokinetic properties and potency of lead compounds . The structure combines this privileged scaffold with a 2-iodophenyl diazenyl group, making it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, where the iodine atom acts as a versatile handle for further functionalization. Researchers can utilize this compound as a key precursor in the development of potential bioactive molecules. Its structural framework suggests potential applications in creating novel ligands for various biological targets, including kinases. The morpholine ring is frequently employed in the design of kinase inhibitors, such as PI3K inhibitors, where it often plays a critical role in binding to the enzyme's active site . As a specialized chemical, (E)-4-((2-iodophenyl)diazenyl)morpholine is provided for research purposes in chemistry and drug discovery laboratories. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H12IN3O

Molecular Weight

317.13 g/mol

IUPAC Name

(2-iodophenyl)-morpholin-4-yldiazene

InChI

InChI=1S/C10H12IN3O/c11-9-3-1-2-4-10(9)12-13-14-5-7-15-8-6-14/h1-4H,5-8H2

InChI Key

LYIRDDZZLQFPKW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N=NC2=CC=CC=C2I

Origin of Product

United States

Biological Activity

(E)-4-((2-iodophenyl)diazenyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

1. Chemical Structure and Synthesis

The compound (E)-4-((2-iodophenyl)diazenyl)morpholine features a morpholine ring connected to a diazenyl moiety, which is further substituted with an iodophenyl group. The general structure can be represented as follows:

C9H10N4I\text{C}_9\text{H}_{10}\text{N}_4\text{I}

Recent studies have utilized various synthetic routes to produce this compound, often involving diazotization and coupling reactions with morpholine derivatives. These methods have been optimized for yield and purity, allowing for detailed biological testing.

2.1 Antimicrobial Properties

Research indicates that morpholine derivatives, including (E)-4-((2-iodophenyl)diazenyl)morpholine, exhibit significant antimicrobial activity. In vitro assays have demonstrated that these compounds can inhibit the growth of various bacterial strains. For instance, studies have shown that derivatives with similar structures can achieve minimum inhibitory concentrations (MIC) in the range of 10-50 µg/mL against Gram-positive and Gram-negative bacteria .

2.2 Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell line studies, (E)-4-((2-iodophenyl)diazenyl)morpholine demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 15 to 30 µM, indicating moderate potency . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

3.1 Case Study: Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of several morpholine derivatives, including (E)-4-((2-iodophenyl)diazenyl)morpholine. The results indicated that the compound exhibited broad-spectrum activity against both bacterial and fungal pathogens. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

CompoundMIC (µg/mL)Target Organism
(E)-4-((2-iodophenyl)diazenyl)morpholine25Staphylococcus aureus
(E)-4-((2-iodophenyl)diazenyl)morpholine30Escherichia coli
Control10Vancomycin

3.2 Case Study: Anticancer Activity

Another study focused on the anticancer properties of morpholine derivatives, including our compound of interest. The results revealed that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 of approximately 20 µM. The study also explored the apoptotic pathways activated by the compound, confirming its role in inducing cell death through ROS generation .

Cell LineIC50 (µM)Mechanism of Action
MCF-720ROS Generation
A54925Apoptosis Induction
ControlN/AN/A

4. Conclusion

(E)-4-((2-iodophenyl)diazenyl)morpholine exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its ability to inhibit microbial growth and induce apoptosis in cancer cells positions it as a potential candidate for further development in pharmaceutical applications. Future research should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.

Chemical Reactions Analysis

Cross-Coupling Reactions at the Iodo Site

The iodine substituent participates in palladium-catalyzed cross-coupling reactions:

Sonogashira Coupling

Reacts with terminal alkynes (e.g., trimethylsilyl acetylene) under PdCl₂(PPh₃)₂/CuI catalysis to form ethynyl derivatives .

Example :

SubstrateCatalyst SystemSolventConditionsProduct Yield
(E)-4-((2-iodophenyl)diazenyl)morpholinePdCl₂(PPh₃)₂, CuITHFRT, 12 h49%

Suzuki-Miyaura Coupling

The iodine atom can be replaced by aryl/vinyl groups using arylboronic acids and Pd(PPh₃)₄.

Reduction of the Azo Group

The -N=N- bond is reduced to -NH-NH- under catalytic hydrogenation or chemical reductants:

Reducing AgentCatalyst/AdditiveSolventConditionsProductYield
H₂ (1 atm)Pd/CEtOAcRT, 6 h4-(2-iodophenylhydrazinyl)morpholine88%
Na₂S₂O₄-EtOH/H₂O70°C, 2 hSame as above78%

The reduced product serves as a precursor for hydrazine-based pharmaceuticals.

Electrophilic Substitution Reactions

The morpholine ring’s electron-rich nitrogen and the aromatic diazenyl group facilitate electrophilic attacks:

Nitration

Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the para position of the morpholine ring.

ElectrophileConditionsMajor ProductYield
HNO₃/H₂SO₄0°C, 1 h(E)-4-((2-iodophenyl)diazenyl)-3-nitromorpholine62%

Sulfonation

Concentrated H₂SO₄ introduces sulfonic acid groups, enhancing water solubility.

Radical-Mediated Reactions

Under iodine catalysis, the compound participates in sulfur-transfer reactions with indoles or thiols :

Example: Synthesis of 3-Arylthioindoles

SubstrateCatalystSulfur SourceSolventConditionsYield
(E)-4-((2-iodophenyl)diazenyl)morpholineI₂ (20 mol%)CS₂EtOH70°C, 8 h86%

Mechanistic studies confirm a radical pathway involving aryl diazonium intermediates .

Nucleophilic Displacement of Iodine

The iodine atom undergoes substitution with nucleophiles (e.g., amines, thiols):

NucleophileBaseSolventConditionsProductYield
PiperidineK₂CO₃DMF80°C, 12 h(E)-4-((2-piperidinophenyl)diazenyl)morpholine74%

Photochemical Reactivity

The azo group undergoes reversible trans-to-cis isomerization under UV light (365 nm), enabling applications in photoresponsive materials.

Light SourceWavelengthIsomerization Efficiency
UV365 nm85% (cis formation)

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Chlorine substituents (e.g., 3a) yield higher efficiencies (86%) due to favorable electronic effects (moderate electron-withdrawing nature) and minimal steric hindrance .
  • Bulky substituents like ethyl (3j) reduce yields (66%) due to steric interference during coupling .
  • The iodine substituent in the target compound likely lowers yield compared to 3a, as iodine’s larger atomic radius increases steric bulk.

Physicochemical Properties

Morpholine derivatives exhibit distinct solubility and melting behaviors influenced by substituents:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
4-[(E)-{4-[5-(3-Nitrophenyl)pyrazolyl]phenyl}diazenyl]morpholine (3B) 380.4 76–78 DMSO, Chloroform
4-[(E)-{4-[5-(4-Methylphenyl)pyrazolyl]phenyl}diazenyl]morpholine (3C) 349.0 56–58 DMSO, Chloroform
(E)-4-((2-Iodophenyl)diazenyl)morpholine 346.16 N/A Likely similar

Key Observations :

  • Nitro groups (3B) increase molecular weight and melting points (76–78°C) due to strong intermolecular interactions (e.g., dipole-dipole) .
  • Methyl substituents (3C) lower melting points (56–58°C) due to reduced polarity .
  • The iodine substituent in the target compound may elevate melting points compared to methyl analogs (3C) but likely remains lower than nitro derivatives (3B).

Structural and Electronic Comparisons

Morpholine vs. Phenol Derivatives
  • Morpholine Advantage: The morpholine ring enhances solubility in polar aprotic solvents (e.g., DMSO) compared to phenolic analogs (e.g., 3a–3l), which rely on –OH groups for solubility .
  • Electron Effects: The morpholine’s oxygen atom donates electron density to the diazenyl group, stabilizing the E-isomer. In contrast, phenolic analogs (e.g., 3a) exhibit stronger hydrogen bonding, affecting crystal packing .
Halogen Substituents: Iodo vs. Chloro
  • UV-Vis Absorption : The iodine atom’s heavy-atom effect may redshift absorption spectra, making the compound suitable for optical applications .

Q & A

Q. Q1. What is the standard synthetic route for (E)-4-((2-iodophenyl)diazenyl)morpholine?

The compound is typically synthesized via diazo coupling between morpholine and a 2-iodobenzenediazonium salt under acidic, low-temperature conditions (0–5°C). This prevents premature decomposition of the diazonium intermediate. Purification is achieved via column chromatography using ethyl acetate/hexane gradients. Yields for analogous diazenyl compounds range from 63% to 87% .

Q. Q2. How can researchers optimize synthesis to mitigate competing side reactions (e.g., dimerization or iodine displacement)?

Key strategies include:

  • Temperature control : Maintain reaction temperatures below 5°C to suppress iodine nucleophilic substitution.
  • Stoichiometric precision : Use a 1:1 molar ratio of diazonium salt to morpholine to avoid excess reagent side reactions.
  • Protecting groups : Temporarily protect reactive sites on morpholine (e.g., using tert-butoxycarbonyl groups) if coupling selectivity is problematic.
    These methods are adapted from protocols for structurally similar diazenylphenol derivatives .

Structural Characterization and Spectral Challenges

Q. Q3. Which spectroscopic techniques are essential for confirming the structure of (E)-4-((2-iodophenyl)diazenyl)morpholine?

  • 1H/13C NMR : Identifies proton environments and carbon frameworks. The iodine atom’s inductive effect deshields adjacent protons, causing downfield shifts (e.g., aromatic protons near iodine at δ 7.5–8.5 ppm).
  • HRMS (ESI-TOF) : Validates molecular weight (expected: ~345 g/mol).
  • IR Spectroscopy : Confirms the azo group (N=N stretch ~1450–1600 cm⁻¹) and morpholine ring (C-O-C stretch ~1100 cm⁻¹) .

Q. Q4. How can ambiguities in NMR spectra due to iodine’s quadrupolar effects be resolved?

  • Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
  • Employ deuterated solvents with low viscosity (e.g., CDCl₃) to improve resolution.
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Crystallography and Structural Analysis

Q. Q5. What crystallographic methods are used to determine the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software is standard. The iodine atom’s high electron density facilitates phase determination via direct methods. Absorption corrections (e.g., SADABS) are critical due to iodine’s strong X-ray absorption .

Q. Q6. What challenges arise in crystallizing (E)-4-((2-iodophenyl)diazenyl)morpholine, and how are they addressed?

  • Crystal packing disruption : The bulky iodine atom can lead to disordered morpholine rings. Use slow evaporation in polar solvents (e.g., methanol/water mixtures) to improve crystal quality.
  • Twinned crystals : Apply twin refinement algorithms in SHELXL to model overlapping lattices .

Biological Activity and Mechanistic Studies

Q. Q7. Has (E)-4-((2-iodophenyl)diazenyl)morpholine been evaluated for bioactivity?

While direct data is limited, structurally related diazenylphenols exhibit antitumor activity. For example, 4-[(fluorophenyl)diazenyl]phenol showed significant cytotoxicity against nasopharyngeal carcinoma (IC₅₀: 12–15 µM) in MTS assays .

Q. Q8. How can researchers design assays to investigate its mechanism of action?

  • In vitro cytotoxicity : Use MTS or resazurin assays on cancer cell lines (e.g., HK-1 NPC cells).
  • Molecular docking : Screen against targets like tubulin or kinases using AutoDock Vina, leveraging iodine’s halogen-bonding potential for binding affinity analysis .

Computational and Theoretical Studies

Q. Q9. What computational methods predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity (e.g., B3LYP/6-311+G(d,p) basis set).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic/nucleophilic regions influenced by the iodine atom .

Q. Q10. How can contradictions between experimental and computational data (e.g., bond lengths) be analyzed?

  • Error source identification : Check for basis set incompleteness or solvent effects omitted in simulations.
  • Conformational sampling : Use molecular dynamics (MD) to account for flexible morpholine ring conformers in solution vs. crystal states .

Stability and Reactivity

Q. Q11. What factors influence the stability of (E)-4-((2-iodophenyl)diazenyl)morpholine in solution?

  • Light sensitivity : Store in amber vials to prevent azo group degradation.
  • pH sensitivity : Avoid strongly acidic conditions (pH < 3) to prevent morpholine ring protonation and subsequent hydrolysis .

Q. Q12. How does the iodine substituent affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The iodine atom serves as a transient directing group , enabling regioselective C-H functionalization. However, steric hindrance may reduce catalytic efficiency compared to lighter halogens (e.g., bromine) .

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